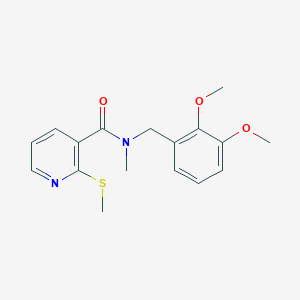
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of benzamide derivatives. Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound is characterized by the presence of a nicotinamide core, substituted with a 2,3-dimethoxybenzyl group and a methylthio group.
Méthodes De Préparation
The synthesis of N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and nicotinic acid derivatives.
Formation of Intermediates: The 2,3-dimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with N-methyl-2-(methylthio)nicotinamide to form the desired product.
Reaction Conditions: The reactions are usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity.
Analyse Des Réactions Chimiques
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural similarity to bioactive benzamides.
Biological Research: The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. It serves as a tool compound to investigate the biological pathways involving nicotinamide derivatives.
Industrial Applications: In the industrial sector, it is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are involved in oxidative stress and inflammatory pathways. It may inhibit the activity of certain enzymes, leading to reduced production of reactive oxygen species (ROS).
Pathways Involved: The compound modulates signaling pathways related to inflammation and oxidative stress, such as the NF-κB pathway and the Nrf2 pathway. By influencing these pathways, it exerts its anti-inflammatory and antioxidant effects.
Comparaison Avec Des Composés Similaires
N-(2,3-Dimethoxybenzyl)-N-methyl-2-(methylthio)nicotinamide can be compared with other benzamide derivatives:
Similar Compounds: Compounds like N-(2,3-dimethoxybenzyl)-N-methylamine and N-(2,3-dimethoxybenzyl)-2-[(3-methylbenzyl)sulfanyl]acetamide share structural similarities.
Uniqueness: The presence of both the 2,3-dimethoxybenzyl group and the methylthio group in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, distinguishing it from other benzamide derivatives.
Propriétés
Formule moléculaire |
C17H20N2O3S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N2O3S/c1-19(17(20)13-8-6-10-18-16(13)23-4)11-12-7-5-9-14(21-2)15(12)22-3/h5-10H,11H2,1-4H3 |
Clé InChI |
YPLAFCJAEVYEOC-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=C(C(=CC=C1)OC)OC)C(=O)C2=C(N=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


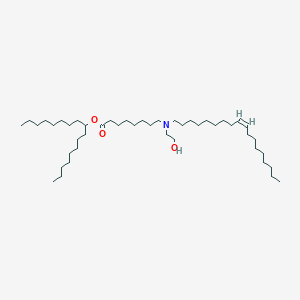
![2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15282629.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282633.png)
![1-(2-Chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282649.png)
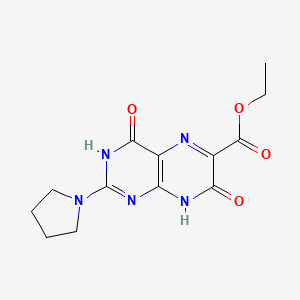
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B15282667.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide](/img/structure/B15282676.png)
![N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline](/img/structure/B15282678.png)
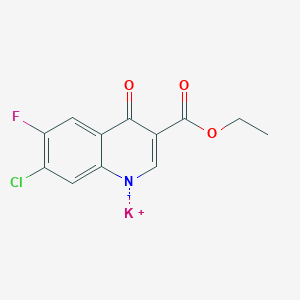

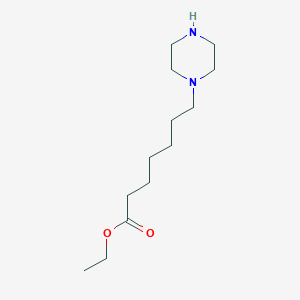
![4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B15282694.png)
![6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282711.png)
![3-[(Ethylsulfanyl)methyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282727.png)
